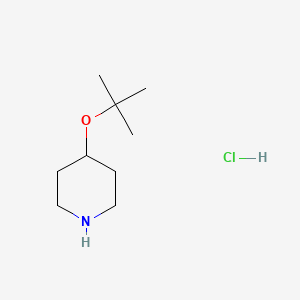

4-Tert-butoxypiperidine hydrochloride

Description

Properties

Molecular Formula |

C9H20ClNO |

|---|---|

Molecular Weight |

193.71 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H |

InChI Key |

VVLSNLOOUDMKPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CCNCC1.Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry

4-Tert-butoxypiperidine hydrochloride serves as a versatile building block in synthetic chemistry. Its structure allows for the synthesis of diverse pharmaceutical compounds, enabling researchers to create complex molecules with enhanced biological activity.

Key Findings:

- Utilized in the development of novel compounds through various synthetic pathways.

- Acts as an intermediate in the preparation of biologically active molecules.

Drug Development

This compound plays a crucial role in drug development, particularly for neurological disorders. Its ability to cross the blood-brain barrier makes it an attractive candidate for designing new therapeutic agents.

Case Studies:

- A study demonstrated its effectiveness in creating dual-target ligands aimed at treating Parkinson's disease, showcasing its potential in neuroprotection and antiparkinsonian activity .

- Research highlighted its selective inhibition of specific kinases, such as PKB and p70S6K, which are implicated in cancer and metabolic disorders .

Bioconjugation

This compound is employed in bioconjugation processes. This application is essential for attaching biomolecules to surfaces or other molecules, facilitating targeted drug delivery systems.

Applications:

- Used to create conjugates that enhance the specificity and efficacy of drug delivery.

- Supports the development of therapeutics that require precise targeting to specific tissues or cells.

Enzyme Inhibition Research

Research involving this compound has focused on understanding enzyme inhibition mechanisms. This is particularly relevant for developing treatments for diseases such as cancer and metabolic disorders.

Research Insights:

- Investigations into its role as an inhibitor have shown promising results in modulating enzyme activity related to disease pathways .

- The compound has been evaluated for its ability to prevent NLRP3-dependent pyroptosis, a process linked to inflammatory diseases .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Chemistry | Building block for pharmaceuticals | Facilitates synthesis of complex molecules |

| Drug Development | Neurological disorder treatments | Effective in crossing blood-brain barrier; dual-target ligands |

| Bioconjugation | Attachment of biomolecules for targeted delivery | Enhances specificity of drug delivery systems |

| Enzyme Inhibition | Understanding mechanisms for disease treatment | Modulates enzyme activity; potential anti-inflammatory effects |

Comparison with Similar Compounds

4-Butylpiperidine Hydrochloride

- Molecular Formula : C₉H₂₀ClN (same as 4-tert-butoxypiperidine HCl).

- CAS : 372195-85-2.

- Key Differences: Substituent: A linear n-butyl group replaces the tert-butoxy group. Impact: The absence of an oxygen atom and the linear alkyl chain reduce steric hindrance compared to the tert-butoxy derivative. This may enhance solubility in non-polar solvents but decrease stability in acidic/basic conditions .

- Applications : Used in intermediates for agrochemicals and surfactants due to its simpler alkyl chain .

4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride

- Molecular Formula: C₁₁H₂₂ClNO.

- CAS : 1185178-18-0.

- Key Differences: Substituent: A branched ether group [(3-methyl-2-butenyl)oxy]methyl at the 4-position. The unsaturated bond in the substituent may confer reactivity in cross-coupling reactions .

- Applications : Likely used in drug delivery systems where controlled release is required due to hydrolyzable ether linkages .

tert-Butyl 4-Guanidinopiperidine-1-carboxylate Hydrochloride

- CAS: Not explicitly listed (see ).

- Key Differences :

- Substituent: A guanidine group and a tert-butoxycarbonyl (Boc) protecting group.

- Impact : The guanidine moiety introduces strong basicity, while the Boc group enhances stability during peptide synthesis. This compound is more complex (molecular formula ~C₁₂H₂₅ClN₄O₂) and heavier than 4-tert-butoxypiperidine HCl .

- Applications : Critical in peptide and protease inhibitor research due to its reactive guanidine group .

Piperidine Derivatives with Aromatic Substituents

- Examples: tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (CAS: 138227-63-1). 4-(Piperidin-4-yloxy)benzamide hydrochloride (CAS: 857048-73-8).

- Key Differences: Aromatic phenoxy or benzamide groups introduce π-π stacking capabilities and increased rigidity.

- Impact : Enhanced binding to biological targets (e.g., receptors or enzymes) compared to aliphatic derivatives like 4-tert-butoxypiperidine HCl.

- Applications : Used in kinase inhibitors and antidepressants .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Applications |

|---|---|---|---|---|

| 4-Tert-butoxypiperidine HCl | C₉H₂₀ClN | 177.716 | tert-Butoxy | Pharmaceutical intermediates |

| 4-Butylpiperidine HCl | C₉H₂₀ClN | 177.715 | n-Butyl | Agrochemical intermediates |

| 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl | C₁₁H₂₂ClNO | 219.753 | Branched ether | Drug delivery systems |

| tert-Butyl 4-guanidinopiperidine-1-carboxylate HCl | ~C₁₂H₂₅ClN₄O₂ | ~308.8* | Guanidine + Boc | Peptide synthesis |

| 4-(Piperidin-4-yloxy)benzamide HCl | C₁₂H₁₇ClN₂O₂ | 264.73 | Aromatic benzamide | Kinase inhibitors |

*Estimated based on molecular formula.

Research Findings and Trends

- Steric Effects : The tert-butoxy group in 4-tert-butoxypiperidine HCl provides steric shielding, making it less reactive in nucleophilic substitutions compared to linear alkyl analogs like 4-butylpiperidine HCl .

- Solubility : Branched ether derivatives (e.g., 4-{[(3-methyl-2-butenyl)oxy]methyl}piperidine HCl) exhibit higher polarity, favoring aqueous solubility over tert-butoxypiperidine HCl .

- Biological Activity : Aromatic substituents (e.g., benzamide) enhance target specificity in drug design, whereas aliphatic derivatives are preferred for metabolic stability .

Q & A

Basic: What are the established synthetic routes for 4-Tert-butoxypiperidine hydrochloride, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxy groups can be introduced via alkylation of piperidine derivatives under basic conditions (e.g., using NaOH in dichloromethane) . Intermediates are characterized using 1H/13C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .

Basic: What analytical methods are critical for assessing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., tert-butoxy group signals at δ ~1.2 ppm for CH3 in 1H NMR) .

- High-Performance Liquid Chromatography (HPLC): Detects impurities (<0.1% threshold) using C18 columns and acetonitrile/water gradients .

- X-ray Diffraction (XRD): Resolves crystal structure, confirming salt formation (hydrochloride) .

Advanced: How can reaction yields be optimized during tert-butoxy group introduction?

- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control: Maintain 0–5°C during exothermic steps to minimize side reactions .

Advanced: How to address contradictions in reported biological activity data?

Discrepancies may arise from impurity profiles or assay variability . Mitigation strategies include:

- Reproducing assays with rigorously purified batches (HPLC >99.5%) .

- Validating target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics .

Basic: What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of hydrochloride fumes .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced: How to develop a stability-indicating HPLC method for detecting degradation products?

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to simulate degradation .

- Method Parameters: Use a C18 column (250 × 4.6 mm, 5 µm), gradient elution (0.1% TFA in water/acetonitrile), and UV detection at 220 nm. Validate per ICH Q2(R1) guidelines .

Basic: What role does this compound play in medicinal chemistry research?

It serves as a precursor for bioactive molecules , particularly in modifying pharmacokinetic properties (e.g., lipophilicity via tert-butoxy groups) . Its piperidine core is a common scaffold in neurology and oncology drug discovery .

Advanced: How to evaluate its stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.